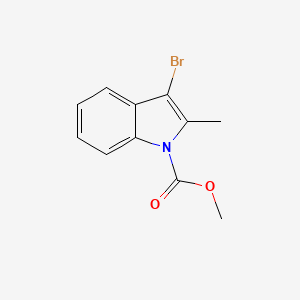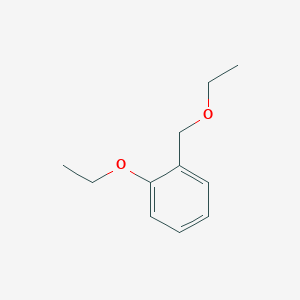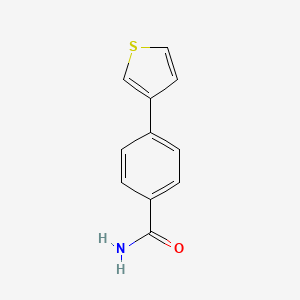
4-(Thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-3-yl)benzamide is an organic compound that features a benzamide group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)benzamide typically involves the reaction of 4-(Thiophen-3-yl)benzoic acid with appropriate amines under specific conditions. One common method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in ethanol as a coupling agent . The reaction is carried out at room temperature for about an hour to yield the desired benzamide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(Thiophen-3-yl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Thiophene: A basic sulfur-containing heterocycle with similar aromatic properties.
Benzamide: A simple amide derivative of benzoic acid.
Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group.
Uniqueness: 4-(Thiophen-3-yl)benzamide is unique due to the combination of the benzamide and thiophene moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
184842-70-4 |
|---|---|
Molekularformel |
C11H9NOS |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
4-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C11H9NOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H2,12,13) |
InChI-Schlüssel |
RLJPHPTXSGNZTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


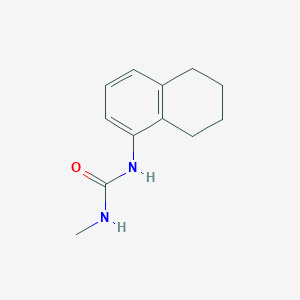
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
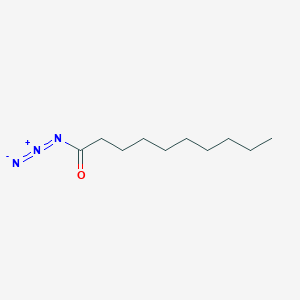

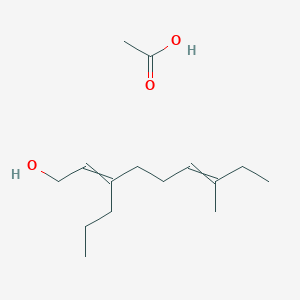
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
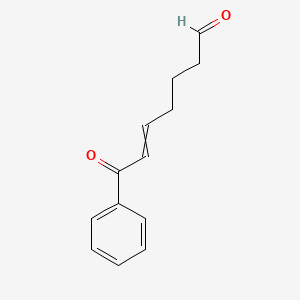

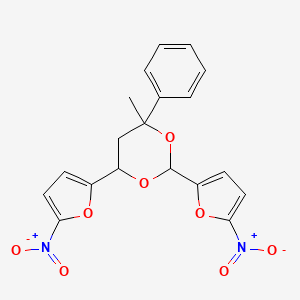

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
